molecular formula C13H9FN4 B7836264 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine

3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B7836264
M. Wt: 240.24 g/mol
InChI Key: CZZRLOQTCRWYIP-UHFFFAOYSA-N
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Description

3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]pyridine: Similar structure but with a chlorine atom instead of fluorine.

    3-[5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl]pyridine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine enhances its lipophilicity and metabolic stability, making it more effective in crossing biological membranes and resisting metabolic degradation compared to its analogs .

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZRLOQTCRWYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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